molecular formula C19H18N4O B2703935 2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097862-92-3

2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No. B2703935
CAS RN: 2097862-92-3
M. Wt: 318.38
InChI Key: ICRCNYYFAFCPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Synthesis and Characterization

The chemical 2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one and its derivatives play a significant role in the synthesis of complex organic molecules. For instance, a related compound, 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, was synthesized through the reaction of 2-aminopyrimidine with 2-hydroxy-1,4-napthoquinone. This compound and its metal complexes (with Ni(II), Co(II), Mn(II), and Zn(II)) were characterized by various spectroscopic techniques, indicating potential applications in medicinal chemistry due to their antimicrobial properties (Chioma et al., 2018).

Antimicrobial Activity

Compounds related to 2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one have been evaluated for their antimicrobial efficacy. For example, 2-[(pyrimidin-2-ylamino)naphthalene-1,4-dione] and its metal complexes demonstrated mild to very good antimicrobial results, with the Mn(II) complex showing significant activity. This suggests that derivatives of the original compound may have potential uses in developing new antimicrobial agents (Chioma et al., 2018).

Antineoplastic Activity

Another significant application is in the discovery of new derivatives as CDK2 inhibitors, crucial for cancer treatment. Research on pyridine, pyrazolopyridine, and furopyridine derivatives, substituted with naphthyl and thienyl moieties, derived from related compounds, has shown promising results as CDK2 enzyme inhibitors. These compounds have demonstrated significant inhibition against various human cancer cell lines, suggesting their potential as antineoplastic agents (Abdel-Rahman et al., 2021).

Molecular Docking and Drug Design

The synthesis and characterization of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes have also contributed to molecular docking studies. These studies have shown significant binding affinity with drug targets, suggesting that metal complexes of this compound have the potential to be used as drugs. Such applications are critical in the field of drug design and development, highlighting the versatility of 2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one derivatives in medicinal chemistry (Chioma et al., 2018).

properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(10-15-6-3-5-14-4-1-2-7-17(14)15)23-11-16(12-23)22-18-8-9-20-13-21-18/h1-9,13,16H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCNYYFAFCPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

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